molecular formula C20H14N4O2 B11958879 2-Amino-1-(4-nitrophenylazo)anthracene CAS No. 194799-33-2

2-Amino-1-(4-nitrophenylazo)anthracene

Cat. No.: B11958879
CAS No.: 194799-33-2
M. Wt: 342.3 g/mol
InChI Key: HAHAZTBWZBDHQZ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-nitrophenylazo)anthracene is an organic compound with the molecular formula C20H14N4O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both amino and nitrophenylazo functional groups. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-nitrophenylazo)anthracene typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with anthracene to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-nitrophenylazo)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-nitrophenylazo)anthracene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-nitrophenylazo)anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-nitrophenylazo)anthracene is unique due to its combination of functional groups, which imparts distinct chemical reactivity and fluorescence properties. This makes it valuable in various research and industrial applications .

Properties

CAS No.

194799-33-2

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

1-[(4-nitrophenyl)diazenyl]anthracen-2-amine

InChI

InChI=1S/C20H14N4O2/c21-19-10-5-15-11-13-3-1-2-4-14(13)12-18(15)20(19)23-22-16-6-8-17(9-7-16)24(25)26/h1-12H,21H2

InChI Key

HAHAZTBWZBDHQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3N=NC4=CC=C(C=C4)[N+](=O)[O-])N

Origin of Product

United States

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